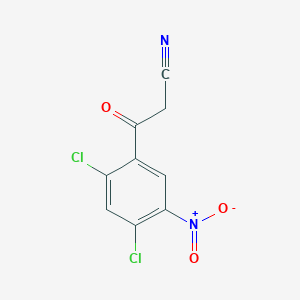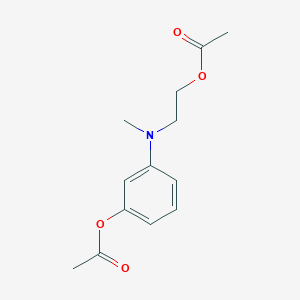
2-(3-acetyloxy-N-methylanilino)ethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-acetyloxy-N-methylanilino)ethyl acetate: . It is characterized by its molecular structure, which includes an acetyloxy group, a methylanilino group, and an ethyl acetate moiety. This compound is primarily used in various scientific research applications, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetyloxy-N-methylanilino)ethyl acetate typically involves the reaction of 3-acetyloxy-N-methylaniline with ethyl chloroacetate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
2-(3-acetyloxy-N-methylanilino)ethyl acetate can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced analogs.
Substitution: : Substitution reactions can occur at the acetyloxy or ethyl acetate groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
Oxidation: : Formation of corresponding oxo derivatives.
Reduction: : Formation of reduced analogs.
Substitution: : Formation of different derivatives based on the substituents used.
科学研究应用
2-(3-acetyloxy-N-methylanilino)ethyl acetate is used in various scientific research applications, including:
Chemistry: : It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: : The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 2-(3-acetyloxy-N-methylanilino)ethyl acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism can vary depending on the specific application and context in which the compound is used.
相似化合物的比较
2-(3-acetyloxy-N-methylanilino)ethyl acetate is similar to other acetate derivatives and aniline compounds. Some similar compounds include:
N-methyl-N-phenylethanolanine
2-(N-methylphenylamino)ethanol
Ethanol, 2-(methylphenylamino)-
These compounds share structural similarities but may differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific combination of acetyloxy and ethyl acetate groups, which confer distinct chemical properties and applications.
属性
IUPAC Name |
2-(3-acetyloxy-N-methylanilino)ethyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-10(15)17-8-7-14(3)12-5-4-6-13(9-12)18-11(2)16/h4-6,9H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWGVQRGYGMDEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCN(C)C1=CC(=CC=C1)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[[2-(Hydrazinecarbonyl)phenyl]methyldisulfanyl]methyl]benzohydrazide](/img/structure/B8043639.png)
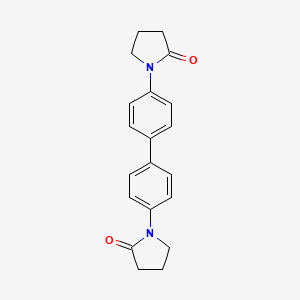
![3-phenyl-4H-[1,2,4]triazolo[5,1-c][1,4]benzothiazin-3-ium-2-thiolate](/img/structure/B8043668.png)
![N,N-Dimethyl-4-[(4-methylbenzene-1-sulfonyl)methyl]aniline](/img/structure/B8043672.png)
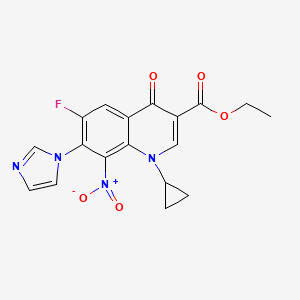
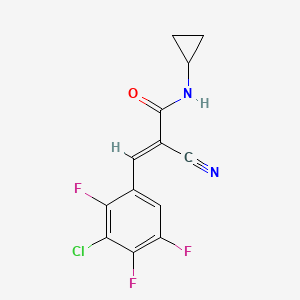
![1-[4-(1,3-Benzothiazol-2-ylsulfanyl)piperazin-1-yl]propan-2-ol](/img/structure/B8043698.png)
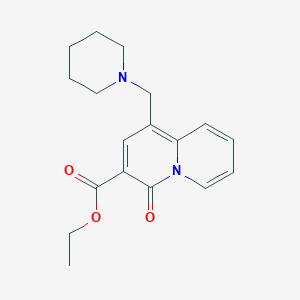
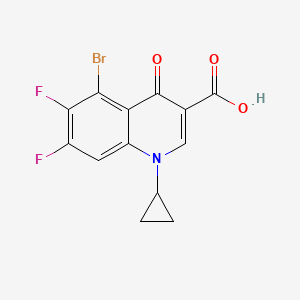
![3-(Benzo[d]thiazol-2-yl)-7-(ethyl(2-hydroxyethyl)amino)-2H-chromen-2-one](/img/structure/B8043719.png)
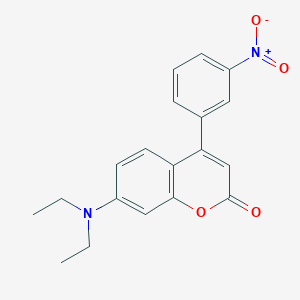
![(2S)-N-(2-bicyclo[2.2.1]heptanyl)-4-methyl-2-(2-methylprop-2-enoylamino)pentanamide](/img/structure/B8043731.png)
![N-[1-methyl-4-[2-(prop-2-enoylamino)propan-2-yl]cyclohexyl]prop-2-enamide](/img/structure/B8043738.png)
